molecular formula C21H21NO3 B4484204 7-HYDROXY-8-METHYL-4-PHENYL-6-[(PYRROLIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE

7-HYDROXY-8-METHYL-4-PHENYL-6-[(PYRROLIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE

Cat. No.: B4484204
M. Wt: 335.4 g/mol
InChI Key: XNOBCXVQLYAYND-UHFFFAOYSA-N
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Description

7-HYDROXY-8-METHYL-4-PHENYL-6-[(PYRROLIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-ones. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a chromen-2-one core, which is a benzopyran derivative. The presence of these functional groups makes this compound of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-HYDROXY-8-METHYL-4-PHENYL-6-[(PYRROLIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of salicylaldehyde with a pyrrolidine derivative under reflux conditions in a suitable solvent such as 1,4-dioxane . The reaction mixture is then subjected to various purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-HYDROXY-8-METHYL-4-PHENYL-6-[(PYRROLIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

7-HYDROXY-8-METHYL-4-PHENYL-6-[(PYRROLIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-HYDROXY-8-METHYL-4-PHENYL-6-[(PYRROLIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE involves its interaction with various molecular targets and pathways. The pyrrolidine ring can interact with specific receptors or enzymes, modulating their activity. The chromen-2-one core can participate in redox reactions, influencing cellular processes such as apoptosis and inflammation . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-HYDROXY-8-METHYL-4-PHENYL-6-[(PYRROLIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE is unique due to its combination of a chromen-2-one core and a pyrrolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

7-hydroxy-8-methyl-4-phenyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-14-20(24)16(13-22-9-5-6-10-22)11-18-17(12-19(23)25-21(14)18)15-7-3-2-4-8-15/h2-4,7-8,11-12,24H,5-6,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOBCXVQLYAYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=C1OC(=O)C=C2C3=CC=CC=C3)CN4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-HYDROXY-8-METHYL-4-PHENYL-6-[(PYRROLIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE
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7-HYDROXY-8-METHYL-4-PHENYL-6-[(PYRROLIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE
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7-HYDROXY-8-METHYL-4-PHENYL-6-[(PYRROLIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE
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7-HYDROXY-8-METHYL-4-PHENYL-6-[(PYRROLIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE
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7-HYDROXY-8-METHYL-4-PHENYL-6-[(PYRROLIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE

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